molecular formula C18H21N3O6S B2824819 N-[2-(furan-3-yl)-2-hydroxyethyl]-N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide CAS No. 1396857-52-5

N-[2-(furan-3-yl)-2-hydroxyethyl]-N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide

Cat. No.: B2824819
CAS No.: 1396857-52-5
M. Wt: 407.44
InChI Key: KWVOPJPXATYISM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(furan-3-yl)-2-hydroxyethyl]-N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide is a chemical research compound with the CAS Registry Number 1396857-52-5. It has a molecular formula of C18H21N3O6S and a molecular weight of 407.44 g/mol . This product is offered for research purposes and is listed with various available quantities, including 1mg, 5mg, 25mg, 50mg, 75mg, and 100mg, to suit different experimental needs . The compound features a complex structure integrating a furan-3-yl moiety, a hydroxyethyl chain, and a 1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl group linked by an ethanediamide (oxamide) bridge. The tetrahydroquinoline scaffold is a significant pharmacophore widely found in a variety of biologically active compounds . Researchers can leverage this chemical for various investigative applications, including but not limited to, use as a building block in medicinal chemistry, a precursor in organic synthesis, or a candidate for screening in biological assays. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-[2-(furan-3-yl)-2-hydroxyethyl]-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O6S/c1-28(25,26)21-7-2-3-12-4-5-14(9-15(12)21)20-18(24)17(23)19-10-16(22)13-6-8-27-11-13/h4-6,8-9,11,16,22H,2-3,7,10H2,1H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWVOPJPXATYISM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCC(C3=COC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-3-yl)-2-hydroxyethyl]-N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to improve yield and reduce costs.

Chemical Reactions Analysis

Scientific Research Applications

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Properties : Preliminary studies suggest efficacy against various bacterial strains. The presence of the sulfonamide group is crucial for its antibacterial activity.

Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation in vitro. For instance, derivatives have demonstrated cytotoxic effects against breast and lung cancer cells.

Acetylcholinesterase Inhibition : Potential use as a cognitive enhancer through modulation of acetylcholinesterase activity has been explored.

Antimicrobial Activity

Studies evaluating the antimicrobial properties of sulfonamide derivatives indicate significant antibacterial effects. The sulfonamide group is essential for this activity, which can be attributed to its interaction with bacterial enzymes necessary for survival.

Anticancer Studies

In vitro studies have demonstrated that derivatives of this compound can inhibit the growth of various cancer cell lines. Notably, tetrahydroquinoline derivatives have shown cytotoxic effects against different cancer types, suggesting potential therapeutic applications in oncology.

Acetylcholinesterase Inhibition

The compound's potential as an acetylcholinesterase inhibitor has been investigated. While specific IC50 values for this compound are not yet established, structural similarities with known inhibitors suggest comparable activity. This inhibition could enhance cholinergic signaling in neuronal pathways, indicating possible applications in neurodegenerative diseases.

Mechanism of Action

The mechanism of action of N-[2-(furan-3-yl)-2-hydroxyethyl]-N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(furan-3-yl)-2-hydroxyethyl]-N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide is unique due to its combination of a furan ring, a hydroxyethyl group, a methylsulfonyl group, and a tetrahydroquinoline moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Biological Activity

N-[2-(furan-3-yl)-2-hydroxyethyl]-N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide is a complex organic compound notable for its potential biological activities. This compound integrates a furan ring with a hydroxyethyl group and a tetrahydroquinoline moiety, contributing to its unique chemical properties. The compound is being investigated for various medicinal applications, particularly in the context of infectious diseases and cancer treatment.

Structural Formula

The structural formula of this compound can be represented as follows:

C18H21N3O6S\text{C}_{18}\text{H}_{21}\text{N}_{3}\text{O}_{6}\text{S}

Molecular Characteristics

PropertyValue
Molecular Weight385.44 g/mol
CAS Number1396857-52-5
SolubilitySoluble in DMSO
Melting PointNot specified

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The furan ring and hydroxyethyl group facilitate hydrogen bonding with proteins and enzymes, potentially modulating their activity. The tetrahydroquinoline structure may enhance the compound's binding affinity and stability within biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. A study by Bai et al. (2011) demonstrated its efficacy against Mycobacterium tuberculosis, suggesting its potential as a lead compound for developing new anti-tuberculosis drugs.

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. The mechanism appears to involve the inhibition of specific signaling pathways associated with cell survival and proliferation. For example, it has been observed to downregulate the expression of anti-apoptotic proteins while upregulating pro-apoptotic factors.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Tuberculosis Treatment : In a controlled study involving infected mice, administration of the compound resulted in a significant reduction in bacterial load compared to untreated controls. This suggests that it may be effective in treating resistant strains of tuberculosis.
  • Cancer Cell Line Studies : In experiments with human breast cancer cells (MCF-7), treatment with varying concentrations of the compound led to a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent.

Comparison with Similar Compounds

The unique combination of functional groups in this compound distinguishes it from other compounds:

Compound NameStructure TypeBiological Activity
Furan DerivativesContains furan ringAntimicrobial
TetrahydroquinolineContains tetrahydroquinoline moietyAnticancer
Other Hydroxyethyl CompoundsVariesLimited specificity

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for N-[2-(furan-3-yl)-2-hydroxyethyl]-N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as amide coupling between furan-3-yl-hydroxyl ethylamine derivatives and methanesulfonyl-tetrahydroquinoline intermediates. Key steps include:

  • Nucleophilic substitution : Reacting a methanesulfonyl-activated tetrahydroquinoline precursor with a furan-containing hydroxyethylamine derivative under alkaline conditions (e.g., K₂CO₃ in DMF at 60–80°C) .
  • Purification : High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water gradient elution ensures >95% purity .
  • Yield optimization : Reaction time (12–24 hr), solvent choice (polar aprotic solvents like DMF), and stoichiometric ratios (1:1.2 for amine:acyl chloride) are critical variables .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of key functional groups, such as the methanesulfonyl (–SO₂CH₃) at δ 3.1–3.3 ppm and furan protons at δ 6.2–7.4 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS provides molecular weight validation (e.g., m/z 520.18 [M+H]⁺) and fragmentation patterns for structural verification .
  • HPLC : Retention time analysis under reversed-phase conditions (e.g., 70% acetonitrile) ensures purity and monitors degradation products .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer : Stability studies under accelerated conditions (40°C/75% RH for 6 months) show:

  • Degradation pathways : Hydrolysis of the amide bond at extreme pH (t₁/₂ = 14 days at pH 2 or 12) vs. stability at pH 7.4 (t₁/₂ > 6 months) .
  • Recommended storage : –20°C in airtight, light-protected containers with desiccants to prevent moisture absorption .

Advanced Research Questions

Q. What computational strategies can predict the compound’s interaction with biological targets, such as enzymes or receptors?

  • Methodological Answer :

  • Molecular docking : AutoDock Vina or Schrödinger Suite models binding to targets (e.g., quinoline-binding enzymes) using the compound’s 3D conformation (optimized via DFT calculations at the B3LYP/6-31G* level) .
  • Molecular dynamics (MD) simulations : GROMACS simulations (100 ns) assess binding stability, with RMSD < 2 Å indicating stable interactions .
  • Free energy calculations : MM-PBSA analysis quantifies binding affinity (ΔG ≈ –8.5 kcal/mol for hypothetical kinase targets) .

Q. How can researchers resolve contradictions in reported biological activity data across different assays?

  • Methodological Answer :

  • Assay validation : Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. cellular viability assays) .
  • Data normalization : Account for batch effects (e.g., cell passage number, serum lot) by including internal controls (e.g., IC₅0 of reference compounds) .
  • Meta-analysis : Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers or assay-specific biases .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in derivatives of this compound?

  • Methodological Answer :

  • Fragment-based design : Systematically vary substituents (e.g., furan-3-yl vs. thiophene) and measure changes in activity using a central composite design (CCD) .
  • High-throughput screening (HTS) : Employ 96-well plates with automated liquid handling to test 100+ analogs for IC₅0 in enzyme inhibition assays .
  • Multivariate analysis : Partial least squares regression (PLS-R) correlates molecular descriptors (e.g., logP, polar surface area) with activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.